

# In-Depth Technical Guide: Transcription Factors Binding to the E8I Enhancer

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## Compound of Interest

Compound Name: *ECi8*

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This technical guide provides a comprehensive overview of the transcription factors known to interact with the E8I enhancer, a critical regulatory element in the Cd8a gene locus. This document summarizes key binding data, details relevant experimental protocols, and visualizes the associated molecular pathways to support research and development efforts targeting T-cell differentiation and function.

## Core Transcription Factor: Runx3 and its Cofactor CBF $\beta$

The primary transcription factor definitively identified to bind the E8I enhancer is Runt-related transcription factor 3 (Runx3). Runx3 does not act alone; it forms a heterodimeric complex with Core-binding factor beta (CBF $\beta$ ). This complex is essential for the proper regulation of Cd8a gene expression, particularly for the maintenance of CD8 $\alpha$  expression in activated CD8+ T cells.[1][2]

The binding of the Runx3/CBF $\beta$  complex to the E8I enhancer is a critical event in the transcriptional program that governs the identity and function of cytotoxic T lymphocytes. Evidence from chromatin immunoprecipitation sequencing (ChIP-seq) in CD8+ T cells has demonstrated the occupancy of Runx3 and CBF $\beta$  at the Cd8a gene locus, which encompasses the E8I enhancer.[3][4][5][6] The consensus binding motif for Runx transcription factors is highly enriched within these Runx3-bound genomic regions.[3][4]

While direct quantitative binding affinity data, such as a dissociation constant ( $K^*$ ) for the interaction between the Runx3/CBF $\beta$  complex and the E8I enhancer, is not readily available in the public domain, the functional significance of this interaction is well-established through genetic and molecular studies.

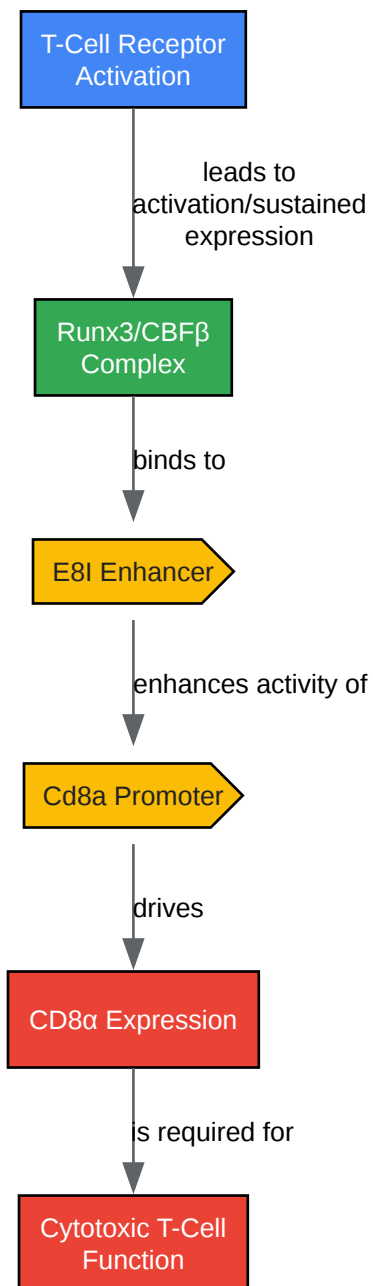
## Quantitative Data Summary

Although specific dissociation constants for the Runx3-E8I interaction are not published, data from ChIP-seq experiments provide semi-quantitative evidence of binding. The following table summarizes the key findings related to the binding of Runx3/CBF $\beta$  to the Cd8a locus, including the E8I enhancer.

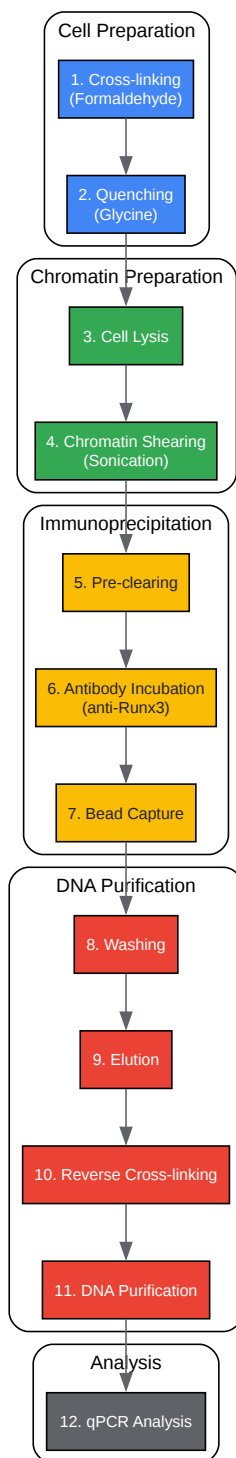
Transcription Factor/Complex	Cell Type	Experimental Method	Key Finding at Cd8a Locus (including E8I)	Reference
Runx3/CBF $\beta$	Activated CD8+ T cells	ChIP-seq	Occupancy of Runx3 and CBF $\beta$ at the Cd8a gene cluster.	[1][3][4]
Runx3	Resting and IL-2-activated CD8+ T cells and NK cells	ChIP-seq	Runx3-bound genomic regions identified, with enrichment of RUNX and ETS motifs.	[4]
Runx1 and Runx3	Pro-T cells	ChIP-seq	Dynamic and overlapping binding of Runx1 and Runx3 at shared genomic loci during T-cell commitment.	[7]

## Signaling and Regulatory Pathway

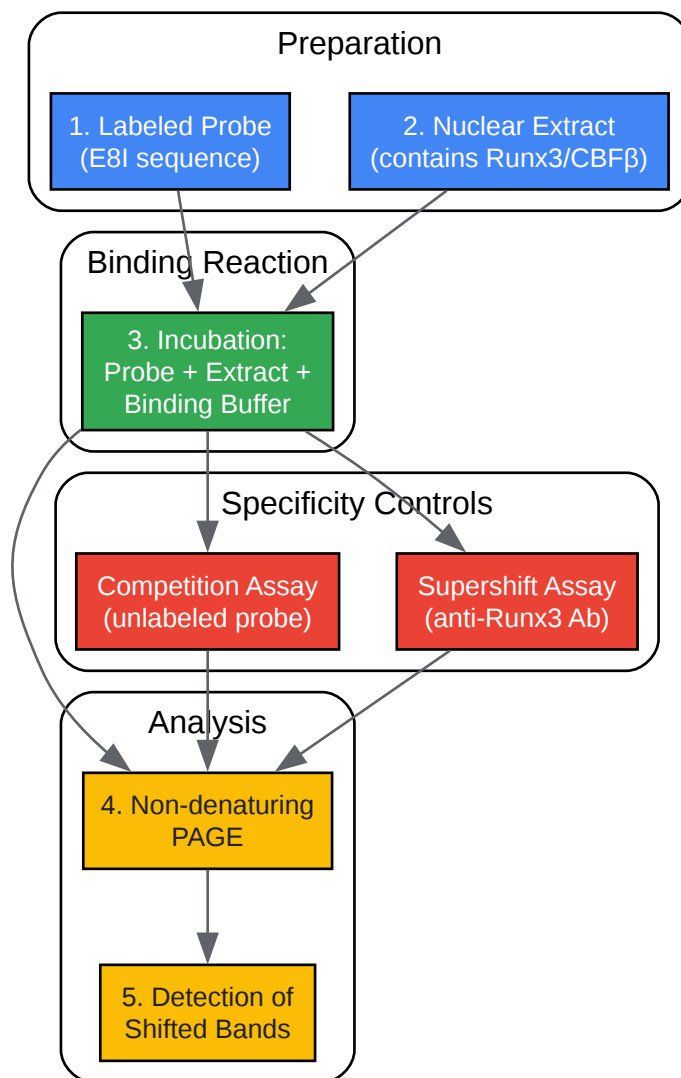
The binding of the Runx3/CBF $\beta$  complex to the E8I enhancer is a key step in a signaling pathway that ensures the stable expression of the CD8 $\alpha$  co-receptor on cytotoxic T lymphocytes, which is essential for their function. This pathway is particularly important during T-cell activation.

E8I-Mediated Regulation of CD8 $\alpha$  Expression

## Chromatin Immunoprecipitation (ChIP) Workflow



## Electrophoretic Mobility Shift Assay (EMSA) Workflow



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